molecular formula C48H94N2O6 B13356220 Heptadecan-9-yl 8-((4-(methoxy(methyl)amino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((4-(methoxy(methyl)amino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13356220
M. Wt: 795.3 g/mol
InChI Key: PWJSMDKRDMTZSL-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((4-(methoxy(methyl)amino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that belongs to the class of lipids. This compound is characterized by its long hydrocarbon chains and functional groups that make it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((4-(methoxy(methyl)amino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including esterification, amidation, and etherification reactions. The process typically starts with the preparation of the heptadecan-9-yl ester, followed by the introduction of the amino and oxo functional groups through controlled reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality. Purification steps such as distillation, crystallization, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((4-(methoxy(methyl)amino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Heptadecan-9-yl 8-((4-(methoxy(methyl)amino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Employed in the study of lipid metabolism and membrane dynamics.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.

    Industry: Utilized in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((4-(methoxy(methyl)amino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering membrane fluidity, or interacting with cellular receptors. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
  • Heptadecan-9-yl 8-((8-((3-butylheptanoyl)oxy)octyl)(2-hydroxyethyl)amino)octanoate
  • Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate

Uniqueness

Heptadecan-9-yl 8-((4-(methoxy(methyl)amino)-4-oxobutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C48H94N2O6

Molecular Weight

795.3 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[4-[methoxy(methyl)amino]-4-oxobutyl]amino]octanoate

InChI

InChI=1S/C48H94N2O6/c1-6-9-12-15-18-27-34-44-55-47(52)39-30-23-19-25-32-41-50(43-35-38-46(51)49(4)54-5)42-33-26-20-24-31-40-48(53)56-45(36-28-21-16-13-10-7-2)37-29-22-17-14-11-8-3/h45H,6-44H2,1-5H3

InChI Key

PWJSMDKRDMTZSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCC(=O)N(C)OC

Origin of Product

United States

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